![molecular formula C8H11N5O2S B1479764 3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide CAS No. 2098050-29-2](/img/structure/B1479764.png)
3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Overview
Description
“3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide” is a chemical compound that is likely to contain a pyrazole nucleus . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Molecular Structure Analysis
Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .
Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including 1,3-dipolar cycloaddition .
Future Directions
The field of organic synthesis has witnessed a remarkable paradigm shift towards sustainability and environmental consciousness . The synthesis of structurally diverse and biologically relevant pyrano[2,3-c]pyrazole derivatives through the integration of green methodologies has been a focus of recent research . This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .
Mechanism of Action
The mode of action of pyrazole derivatives can vary greatly depending on their specific structure and the presence of functional groups. Some pyrazole derivatives have shown promising antimicrobial, anticancer, anti-inflammatory, and antiviral properties .
As for the biochemical pathways, pyrazole derivatives can influence a variety of pathways depending on their specific targets. For example, some pyrazole derivatives have been found to inhibit the activity of certain enzymes, leading to changes in cellular processes .
The pharmacokinetics of pyrazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can also vary greatly depending on their specific structure. Factors such as solubility, stability, and the presence of functional groups can influence their bioavailability .
The result of action of pyrazole derivatives can include changes at the molecular and cellular level, such as inhibition of enzyme activity, disruption of cell division, or modulation of signal transduction pathways .
The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the action, efficacy, and stability of pyrazole derivatives .
properties
IUPAC Name |
3-(2-azidoethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O2S/c9-13-10-3-1-7-6-5-16(14,15)4-2-8(6)12-11-7/h1-5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUHCEQZXBHDAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC2=C1NN=C2CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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